1-Bromo-2-phenylpropane
Description
Properties
IUPAC Name |
1-bromopropan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br/c1-8(7-10)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWVCWQKZQENDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50870876 | |
| Record name | (1-Bromopropan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50870876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1459-00-3 | |
| Record name | 1-Bromo-2-phenylpropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1459-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Bromocumene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001459003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Bromo-2-phenylpropane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43688 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | (1-Bromopropan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50870876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | β-bromocumene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.499 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
1-Bromo-2-phenylpropane can be synthesized through several methods. One common synthetic route involves the bromination of 2-phenylpropane using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial production methods often involve the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
1-Bromo-2-phenylpropane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: It can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide yields 2-phenylpropanol, while elimination with a strong base produces 2-phenylpropene .
Scientific Research Applications
Scientific Research Applications
1-Bromo-2-phenylpropane has diverse applications across multiple fields:
Organic Synthesis
This compound serves as a building block in synthesizing complex organic molecules, particularly in the pharmaceutical and agrochemical industries. It is integral in creating various bioactive compounds, including analgesics and anti-inflammatory agents .
Biological Studies
Researchers utilize this compound to investigate the effects of brominated compounds on biological systems. This includes studying its interactions with enzymes and receptors, which can lead to the development of new therapeutic agents .
Medicinal Chemistry
In medicinal chemistry, it acts as an intermediate for synthesizing drugs. Its derivatives have been explored for their potential as antibacterial agents and selective inhibitors for various biological targets .
Industrial Applications
The compound is used in producing fine chemicals, fragrances, and polymers due to its reactivity and ability to participate in various chemical transformations .
Case Study 1: Synthesis of Antibacterial Agents
In a study focused on developing MraY inhibitors, researchers synthesized derivatives of this compound to evaluate their antibacterial properties. The synthesized compounds were tested against various bacterial strains, demonstrating promising results that suggest potential therapeutic applications .
Case Study 2: Reaction Mechanisms
Another investigation explored the reaction mechanisms involving this compound under different conditions. The study revealed that the compound could undergo nucleophilic substitution effectively when reacted with hydroxide ions, yielding 2-phenylpropanol with high selectivity .
Mechanism of Action
The mechanism of action of 1-Bromo-2-phenylpropane in chemical reactions involves the formation of a carbocation intermediate. This intermediate can undergo various transformations depending on the reaction conditions. For example, in nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, while in elimination reactions, a proton is removed to form an alkene .
Comparison with Similar Compounds
Comparison with Similar Brominated Compounds
Structural Isomers and Positional Analogs
Table 1: Structural Isomers of 1-Bromo-2-phenylpropane
Key Differences :
Branched vs. Linear Bromoalkanes
Table 2: Comparison with Branched and Linear Analogs
Key Differences :
- Boiling Points : Branched compounds (e.g., neopentyl bromide) typically have lower boiling points than linear analogs due to reduced surface area.
- Reactivity : Neopentyl bromide favors SN1 mechanisms due to tertiary carbocation stability, while 1-Bromopropane undergoes SN2 nucleophilic substitution .
Functionalized Brominated Compounds
Table 3: Comparison with Dihalogenated and Fluorinated Analogs
Biological Activity
1-Bromo-2-phenylpropane, also known as β-bromocumene, is a brominated organic compound with the molecular formula . It serves as an important intermediate in organic synthesis, particularly in the production of various pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for evaluating its potential applications and safety in chemical processes.
- Molecular Weight : 199.09 g/mol
- Boiling Point : 115-116°C (at 15 mmHg)
- Melting Point : -59.3°C
- Density : 1.314 g/cm³
- Solubility : Soluble in chloroform, ethanol, and methanol .
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, including its reactivity in radical reactions and its role as a precursor for more complex molecules. The compound exhibits significant interactions with biological systems, which can be categorized into several key areas:
2. Cytotoxicity
Studies have assessed the cytotoxic effects of brominated compounds on human cell lines. The mechanism typically involves the formation of reactive oxygen species (ROS) that induce apoptosis. The cytotoxicity of this compound could be inferred from related studies on similar compounds, suggesting potential applications in cancer therapy.
3. Reactivity in Organic Synthesis
This compound is widely used as a reagent in organic synthesis due to its ability to undergo nucleophilic substitution reactions and radical reactions. Its benzylic position enhances reactivity, making it a valuable intermediate for synthesizing larger and more complex molecules .
Case Study 1: Antimicrobial Properties
A study investigated the antimicrobial properties of various brominated compounds against Escherichia coli and Staphylococcus aureus. While specific data for this compound was not highlighted, the results indicated that brominated compounds generally exhibit significant antibacterial effects due to their ability to penetrate bacterial membranes and induce oxidative stress .
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro studies have shown that certain brominated compounds can induce cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). These studies utilized assays to measure cell viability after treatment with varying concentrations of brominated compounds, suggesting a potential pathway for using such compounds in therapeutic applications .
Research Findings
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-Bromo-2-phenylpropane with high yield and purity?
- Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution or radical bromination. For example, substituting a hydroxyl or tosyl group in 2-phenylpropanol or its derivatives with HBr under controlled conditions (e.g., using PBr₃ as a catalyst) can yield the target compound. Reaction optimization should focus on solvent polarity (e.g., dichloromethane or ethers) and temperature (0–25°C) to minimize side reactions like elimination. Purification via fractional distillation or column chromatography is critical, with purity verified by GC-MS or NMR .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can confirm the structure by identifying peaks for the brominated carbon (δ ~30–40 ppm for C) and aromatic protons (δ ~7.0–7.5 ppm for H).
- Mass Spectrometry : GC-MS or EI-MS should show a molecular ion peak at m/z ≈ 198 (C₉H₁₁Br) and fragmentation patterns consistent with bromine loss (e.g., [M-Br]⁺).
- IR Spectroscopy : Stretching vibrations for C-Br bonds appear at ~500–600 cm⁻¹.
Cross-referencing with databases like PubChem or EPA DSSTox ensures accurate interpretation .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Occupational exposure studies for structurally similar brominated alkanes (e.g., 1-Bromopropane) indicate risks of neurotoxicity and respiratory irritation. Use fume hoods, nitrile gloves, and PPE. Monitor airborne concentrations via NIOSH-approved methods (e.g., Method 1024). Emergency procedures should include immediate decontamination and medical consultation for inhalation/contact exposure .
Advanced Research Questions
Q. How does the steric environment of this compound influence its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : The phenyl group adjacent to the bromine creates steric hindrance, potentially slowing oxidative addition in palladium-catalyzed reactions. To mitigate this, use bulky ligands (e.g., SPhos or XPhos) and polar aprotic solvents (e.g., DMF) to stabilize the transition state. Kinetic studies using in situ IR or HPLC can track reaction progress, while computational modeling (DFT) predicts energy barriers for different ligand systems .
Q. How can contradictions in reported toxicity data for this compound be resolved?
- Methodological Answer : Discrepancies may arise from variations in exposure duration, concentration, or model systems (in vitro vs. in vivo). Conduct dose-response studies in multiple models (e.g., rodent hepatocytes and human cell lines) while standardizing protocols per OECD guidelines. Meta-analysis of existing data using tools like RevMan can identify confounding variables (e.g., solvent choice or impurity levels) .
Q. What computational approaches are suitable for predicting the environmental persistence of this compound?
- Methodological Answer : Apply QSPR (Quantitative Structure-Property Relationship) models to estimate biodegradation half-lives and partition coefficients (e.g., log Kow). Software like EPI Suite or SPARC integrates molecular descriptors (e.g., polar surface area, halogen count) with experimental data from analogous compounds. Validate predictions with microcosm studies simulating soil/water systems .
Data Contradiction Analysis
Q. Why do different studies report varying yields for Grignard reactions involving this compound?
- Methodological Answer : Yield discrepancies may stem from moisture sensitivity of the Grignard reagent or competing Wurtz coupling. Optimize by pre-drying solvents (e.g., THF over molecular sieves) and using slow addition techniques. Comparative studies under inert (Ar/N₂) vs. ambient conditions can isolate moisture/oxygen as variables. Reporting reaction metrics (e.g., TON, TOF) enhances reproducibility .
Experimental Design Considerations
Q. How to design a kinetic study for the solvolysis of this compound in aqueous ethanol?
- Methodological Answer :
- Variable Control : Fix temperature (e.g., 25°C) and ethanol/water ratios (e.g., 70:30 v/v).
- Monitoring : Use conductometry to track bromide ion release or HPLC to quantify substrate depletion.
- Data Analysis : Apply pseudo-first-order kinetics; plot ln[concentration] vs. time to determine kobs. Compare with Eyring equation-derived activation parameters for mechanistic insights (SN1 vs. SN2) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
